![molecular formula C21H16BrN3O B4081765 2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4081765.png)
2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Overview
Description
2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a chemical compound that has been the subject of scientific research in recent years. It is a potent inhibitor of a protein called PARP-1, which is involved in repairing damaged DNA. The inhibition of PARP-1 has been shown to have potential therapeutic applications in cancer treatment.
Mechanism of Action
2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide binds to the catalytic domain of PARP-1, inhibiting its activity. PARP-1 is involved in repairing DNA damage by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. Inhibiting PARP-1 activity leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
The inhibition of PARP-1 by 2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, the accumulation of DNA damage can lead to cell death. In addition, the inhibition of PARP-1 can lead to the activation of alternative DNA repair pathways, which can further enhance the accumulation of DNA damage in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in lab experiments is its potency as a PARP-1 inhibitor. This allows for the efficient inhibition of PARP-1 activity in cells and tissues. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. One area of research is the development of new PARP-1 inhibitors with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP-1 inhibition. Finally, there is a need for clinical trials to evaluate the efficacy and safety of PARP-1 inhibitors in cancer patients.
Scientific Research Applications
The inhibition of PARP-1 by 2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to have potential therapeutic applications in cancer treatment. PARP-1 is involved in repairing damaged DNA, and cancer cells often have defects in their DNA repair mechanisms. Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, which can ultimately lead to their death.
properties
IUPAC Name |
2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c1-14-6-5-11-25-13-19(24-20(14)25)15-7-4-8-16(12-15)23-21(26)17-9-2-3-10-18(17)22/h2-13H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVHWZABWJTOTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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